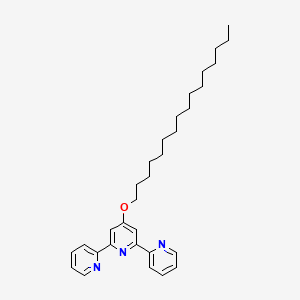
2,4,5-Trichlorobenzotrichloride
Overview
Description
2,4,5-Trichlorobenzotrichloride (2,4,5-TCB) is a chlorinated aromatic compound used as an industrial solvent and intermediate in the production of various chemicals. It is a colorless liquid with a sweet odor and low volatility. 2,4,5-TCB is a persistent organic pollutant (POP), which is known to bioaccumulate in the environment and can have adverse effects on human health and the environment.
Scientific Research Applications
2,4,5-Trichlorobenzotrichloride has been studied extensively for its potential applications in scientific research. It has been used as a model compound for studying the biodegradation of chlorinated aromatic compounds and for investigating the effects of chlorinated compounds on aquatic organisms. It is also used as a reference compound to assess the toxicity of other chlorinated compounds. In addition, 2,4,5-Trichlorobenzotrichloride has been used to study the toxicity of chlorinated compounds in humans and animals, and it has been used to assess the environmental fate of chlorinated compounds.
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorobenzotrichloride is not fully understood, but it is thought to involve the formation of reactive intermediates. These intermediates can react with nucleophilic sites in proteins and DNA, resulting in a variety of effects, including mutagenesis and carcinogenesis. In addition, 2,4,5-Trichlorobenzotrichloride has been shown to induce oxidative stress, leading to cell death.
Biochemical and Physiological Effects
2,4,5-Trichlorobenzotrichloride has been shown to have toxic effects on humans and animals, including liver and kidney damage. It has been linked to reproductive and developmental toxicity, as well as immunotoxicity. In addition, 2,4,5-Trichlorobenzotrichloride has been shown to cause DNA damage and to induce oxidative stress.
Advantages and Limitations for Lab Experiments
2,4,5-Trichlorobenzotrichloride is an inexpensive and easily accessible compound, making it a useful tool for laboratory experiments. It is relatively stable and can be stored for long periods of time. However, 2,4,5-Trichlorobenzotrichloride is a toxic compound and should be handled with caution in the laboratory.
Future Directions
The potential applications of 2,4,5-Trichlorobenzotrichloride are vast and include further research into its toxicological effects, its mechanism of action, and its environmental fate. In addition, further research is needed to better understand the effects of 2,4,5-Trichlorobenzotrichloride on human health and the environment. Finally, research into the biodegradation of 2,4,5-Trichlorobenzotrichloride and other chlorinated compounds is needed to develop more effective remediation strategies.
properties
IUPAC Name |
1,2,4-trichloro-5-(trichloromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl6/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWXVFFEHIPOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichlorobenzotrichloride | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6292286.png)





![(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6292305.png)





![N-[4-(Trifluoromethylthio)benzyl]phthalimide](/img/structure/B6292369.png)
